molecular formula C14H10BrFO2 B2537827 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 428469-51-6

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No. B2537827
CAS RN: 428469-51-6
M. Wt: 309.134
InChI Key: DRRMKDYCXFUJAF-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a compound that can be associated with various research studies focusing on the synthesis and characterization of brominated benzaldehyde derivatives. These studies explore different synthetic routes, structural analyses, and potential applications of such compounds in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated benzaldehydes often involves halogenation reactions, where bromine is introduced into the benzaldehyde structure. For instance, the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde was achieved by reacting 3-tert-butyl-2-hydroxybenzaldehyde with bromine under optimal conditions involving ethanol as a solvent and a controlled temperature of 60°C for 8 hours, yielding the desired product confirmed by 1H-NMR . Similarly, the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, although not the same compound, provides insight into the bromination process of aromatic compounds, which could be analogous to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be analyzed using various spectroscopic techniques. For example, the study of 2-Bromo-5-fluorobenzaldehyde revealed that the benzaldehyde oxygen atom is trans to the 2-bromo substituent, and the crystal structure showed short Br-F interactions and offset face-to-face π-stacking interactions . These structural features could be similar in this compound, given the presence of bromine and a potential fluorine substituent in the molecule.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions, including nucleophilic addition and cyclization. The stereoselective synthesis of Tetrahydro-5H-benzo[c]fluorene involved a ring-closing metathesis (RCM) followed by acid-mediated transannular cyclization/nucleophilic addition, showcasing the reactivity of such compounds . Additionally, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involved characterizing the favored conformations and predicting the reactivity through computational analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be deduced from their molecular structure and reactivity. For instance, the crystal structure analysis of 2-Bromo-5-fluorobenzaldehyde provided insights into the intermolecular interactions that could influence the compound's physical properties, such as melting point and solubility . The computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes offered predictions on molecular properties like HOMO-LUMO gaps, which are relevant for understanding the chemical stability and reactivity of the compound .

Scientific Research Applications

Synthesis and Characterization

The compound 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde has been a subject of interest in chemical research, particularly in the synthesis and characterization of novel organic compounds. For instance, Balachander and Manimekalai (2017) explored the synthesis, spectral, and computational analysis of related compounds, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlighting the utility of such compounds in detailed structural analysis and theoretical optimization studies (Balachander & Manimekalai, 2017). Similarly, Capperucci et al. (2009) demonstrated the use of organothiosilanes in synthesizing functionalized benzothiophenes and benzofurans, indicating the versatility of halogenated benzaldehydes in organic synthesis (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).

Antioxidant and Cytotoxic Activities

Research on the biological activities of halogenated benzaldehydes has also been conducted. Hawas et al. (2021) isolated halo-phenolic metabolites from the Red Sea alga Avrainvillea amadelpha, including compounds structurally related to this compound, and assessed their in vitro antioxidant and cytotoxic activities, underscoring the potential biomedical applications of such compounds (Hawas, Abou El-Kassem, Al-farawati, & Shaher, 2021).

Synthetic Methodologies

The development of synthetic methodologies involving halogenated benzaldehydes has been a key area of research. For example, a scalable synthesis of thromboxane receptor antagonists was detailed by W. and Mason (1998), showcasing a regioselective Heck cross-coupling strategy that utilizes related compounds as intermediates, indicating the importance of such halogenated benzaldehydes in pharmaceutical synthesis (W. & Mason, 1998).

Applications in Ligand Design

The compound's structural features also enable its application in ligand design for metal complexation, as demonstrated by Dong et al. (2012), who synthesized Cu(II) complexes using benzaldehyde ortho-oxime ligands related to this compound. These complexes were characterized for their structural properties and potential applications in catalysis and materials science (Dong, Wang, Gong, Tong, Sun, & Gao, 2012).

Catalytic Oxidation Studies

Additionally, the effects of halogen substituents on the catalytic oxidation of benzyl alcohols have been investigated by Bikas et al. (2017), highlighting the role of similar compounds in understanding the influence of structural modifications on catalytic efficiency and selectivity (Bikas, Shahmoradi, Noshiranzadeh, Emami, & Reinoso, 2017).

Safety and Hazards

5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is labeled as an irritant . It’s important to handle it with appropriate personal protective equipment and avoid contact with skin, eyes, and clothing. In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

The future directions of research involving 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde are not specified in the available resources. Given its use in proteomics research , it may be involved in studies of protein function or structure, or in the development of new biochemical research tools.

properties

IUPAC Name

5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMKDYCXFUJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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